![molecular formula C8H15BN2O4 B11889655 [1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915283-64-6](/img/structure/B11889655.png)
[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H15BN2O4 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Potential use in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
- (2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-formamidoacetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclohexanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
- (1-(2-cyclopentanecarbonylamino)acetyl)pyrrolidin-2-yl)boronic acid
Uniqueness: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which allows it to form stable complexes with diols and other nucleophiles. This property makes it particularly valuable in the development of enzyme inhibitors and as a reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions further enhances its versatility and utility in various scientific and industrial applications.
Propriétés
Numéro CAS |
915283-64-6 |
|---|---|
Formule moléculaire |
C8H15BN2O4 |
Poids moléculaire |
214.03 g/mol |
Nom IUPAC |
[1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12) |
Clé InChI |
UUOZISWTWURDGU-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

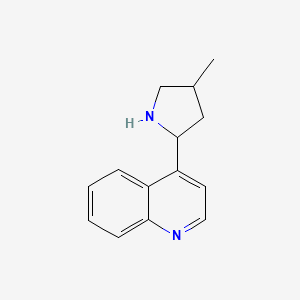
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
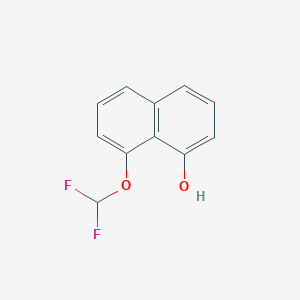
![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
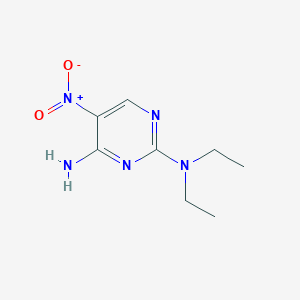
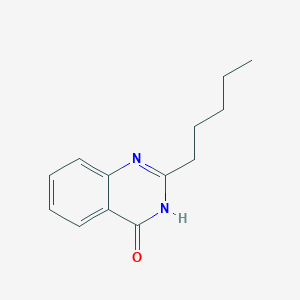
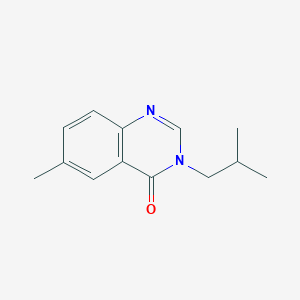

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)

